3-Cyclopentylsulfanylmethyl-4-methylphenylamine
Overview
Description
3-Cyclopentylsulfanylmethyl-4-methylphenylamine is a chemical compound characterized by its unique structure, which includes a cyclopentyl group, a sulfanylmethyl group, and a methylated phenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentylsulfanylmethyl-4-methylphenylamine typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of cyclopentylamine with a suitable sulfanylmethylating agent, followed by the introduction of the methyl group at the phenylamine moiety. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary conditions. Continuous flow processes and automated systems are often employed to increase efficiency and yield. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopentylsulfanylmethyl-4-methylphenylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 3-Cyclopentylsulfanylmethyl-4-methylphenylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The medicinal applications of this compound are being explored, particularly in the context of drug discovery. Its potential as an active pharmaceutical ingredient (API) is being investigated for various therapeutic areas.
Industry: In industry, this compound may be used in the production of specialty chemicals, agrochemicals, and other industrial applications where its unique properties are advantageous.
Mechanism of Action
The mechanism by which 3-Cyclopentylsulfanylmethyl-4-methylphenylamine exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, enzyme inhibition, or modulation of cellular processes.
Comparison with Similar Compounds
4-Methylphenylamine
Cyclopentylamine
Sulfanylmethylphenylamine
Uniqueness: 3-Cyclopentylsulfanylmethyl-4-methylphenylamine stands out due to its combination of functional groups, which provides it with distinct chemical and biological properties compared to its similar counterparts
Properties
IUPAC Name |
3-(cyclopentylsulfanylmethyl)-4-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c1-10-6-7-12(14)8-11(10)9-15-13-4-2-3-5-13/h6-8,13H,2-5,9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLPPAGSKOGOON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)CSC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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